molecular formula C6H4BrCl2N3 B3233298 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride CAS No. 13526-67-5

3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride

Cat. No.: B3233298
CAS No.: 13526-67-5
M. Wt: 268.92 g/mol
InChI Key: DCLVMZQEDGDZCJ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride is a heterocyclic compound that contains both bromine and chlorine atoms. It is a derivative of imidazo[1,2-b]pyridazine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride typically involves the halogenation of imidazo[1,2-b]pyridazine. One common method includes the treatment of imidazo[1,2-b]pyridazine with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the 3 and 6 positions, respectively . The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkylamines can yield aminated derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

    6-Chloroimidazo[1,2-b]pyridazine hydrochloride: Similar in structure but lacks the bromine atom.

    3-Bromoimidazo[1,2-b]pyridazine: Similar but lacks the chlorine atom.

    3-Bromo-6-chloroimidazo[1,2-a]pyridine: Contains a different heterocyclic core.

Uniqueness

3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-bromo-6-chloroimidazo[1,2-b]pyridazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3.ClH/c7-4-3-9-6-2-1-5(8)10-11(4)6;/h1-3H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLVMZQEDGDZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2Br)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13526-67-5
Record name Imidazo[1,2-b]pyridazine, 3-bromo-6-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13526-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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